molecular formula C21H21N3O5S B2442069 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide CAS No. 1005307-98-1

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide

Cat. No.: B2442069
CAS No.: 1005307-98-1
M. Wt: 427.48
InChI Key: QUVQWYXSKMEIOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide is characterized by a pyridazin-3-yl ring attached to a phenyl ring via a nitrogen atom, and an ethylsulfonyl group attached to the pyridazin-3-yl ring.


Chemical Reactions Analysis

While specific chemical reactions involving N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide are not available, it’s worth noting that pyridazine derivatives, such as pyrrolidine, have been widely used in medicinal chemistry against a range of biological targets and physiological effects .

Scientific Research Applications

Cyclooxygenase Inhibition

Compounds related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide, such as ABT-963, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). These compounds exhibit anti-inflammatory potency and gastric safety in animal models, suggesting potential applications in the treatment of pain and inflammation associated with conditions like arthritis (Asif, 2016).

Antioxidant Capacity Assays

The assessment of antioxidant capacity is critical in pharmacological research, where compounds like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and others are used in assays to measure the antioxidant properties of chemical substances. These assays are vital for understanding how compounds can protect against oxidative stress, which is linked to numerous diseases (Ilyasov et al., 2020).

Pharmaceutical Applications

The chemical structure of interest is similar to those used in the synthesis of pharmaceutical impurities and active pharmaceutical ingredients (APIs). For example, compounds within this class have been explored for their roles in the synthesis of proton pump inhibitors, highlighting the importance of these chemical structures in developing treatments for conditions like acid reflux (Saini et al., 2019).

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-10-9-19(23-24-20)14-5-7-16(8-6-14)22-21(25)15-11-17(28-2)13-18(12-15)29-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVQWYXSKMEIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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